C12H14Cl2N4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

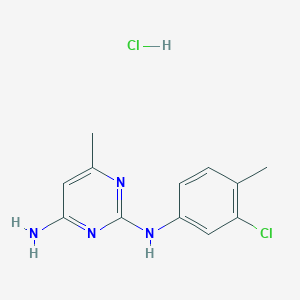

The compound with the molecular formula C12H14Cl2N4 is known as Pyrimethamine Hydrochloride . It’s a derivative of 2,4-Pyrimidinediamine, with a 5- (4-chlorophenyl)-6-ethyl group .

Synthesis Analysis

The synthesis of such compounds typically involves complex chemical reactions. Retrosynthetic analysis is a common approach used in the synthesis of complex molecules . This process involves breaking down the target molecule into simpler precursor structures that can be synthesized from readily available starting materials .

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The average mass of Pyrimethamine Hydrochloride is 285.172 Da, and its mono-isotopic mass is 284.059540 Da .

Chemical Reactions Analysis

The chemical reactions involving a compound like Pyrimethamine Hydrochloride would depend on its chemical structure and the conditions under which the reactions are carried out. The compound’s reactivity could be influenced by factors such as the presence of functional groups, the overall molecular structure, and the specific reaction conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and can include characteristics such as color, density, hardness, melting and boiling points . For Pyrimethamine Hydrochloride, some of these properties are provided on ChemSpider .

Aplicaciones Científicas De Investigación

Sodium Iminoquinolates: Synthesis and Catalytic Behavior

Sodium 2-arylimino-8-quinolates, with various substituents, demonstrate good catalytic activities towards the ring-opening polymerization (ROP) of rac-lactide, producing amorphous polylactides. This research highlights the potential applications of these compounds in polymer synthesis, with the catalytic activity being influenced by the substituent variation within the ligand frame (Zhang et al., 2016).

Crystal Structure and Interactions

Research on a salt compound, C12H14ClN4 +·C9H8NO3 −, has been documented, focusing on its crystal structure stabilized by hydrogen bonds and interactions forming a dimer within the unit cell. This study may offer insights into molecular design and crystal engineering principles (Natarajan & Mathews, 2011).

Novel Carbon Allotropes and Applications

Research into novel carbon phases, such as C14 carbon, a purely sp3-bonded network carbon allotrope, demonstrates its potential for exceptional mechanical and electronic properties, indicating significant interest for materials science and engineering (Yang et al., 2020).

C1 Catalysis for Chemical Conversion

Significant advances in C1 catalysis, focusing on the conversion of simple carbon-containing compounds into valuable chemicals and fuels, highlight the importance of developing highly efficient catalysts and reaction processes. This area of research is vital for addressing challenges related to energy sustainability and environmental impact (Bao et al., 2019).

Covalent Frameworks with Unique Properties

C2N, a member of the carbon nitrides family, exhibits high polarity, thermal, and chemical stability, making it a subject of extensive research for applications in catalysis, environmental science, energy storage, and biotechnology. The material's unique properties and potential applications demonstrate the broad interest in developing novel covalent frameworks (Tian et al., 2020).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-N-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4.ClH/c1-7-3-4-9(6-10(7)13)16-12-15-8(2)5-11(14)17-12;/h3-6H,1-2H3,(H3,14,15,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRMXUXKXOFZLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=CC(=N2)N)C)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine](/img/structure/B2627140.png)

![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2627143.png)

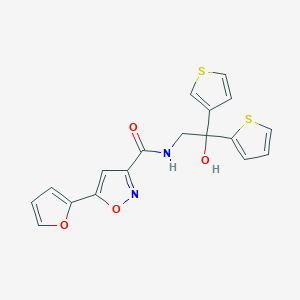

![Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2627144.png)

![N-(2-(2-methylthiazol-4-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2627145.png)

![2-[2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]acetic acid](/img/structure/B2627148.png)

![4-fluoro-N-[(E)-(2-fluorophenyl)methylidene]-3-methylaniline](/img/structure/B2627149.png)

![N-[(5-Cyanothiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2627151.png)

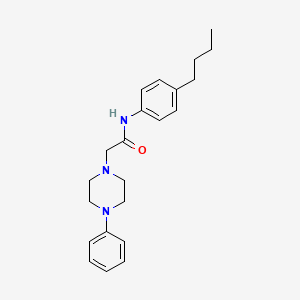

![6-phenethyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2627157.png)